REACTION_CXSMILES
|
C(O[C:4]([CH2:6][C:7]1[CH2:11][C:10](=[O:12])[NH:9][N:8]=1)=O)C.[C-:13]#[N:14].[Na+].C[OH:17]>N>[NH2:14][C:13]([CH2:4][CH2:6][C:7]1[CH2:11][C:10](=[O:12])[NH:9][N:8]=1)=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CC1=NNC(C1)=O
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)CCC1=NNC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |